molecular formula C16H14O2S2 B085340 Phenylacetyl disulfide CAS No. 15088-78-5

Phenylacetyl disulfide

Cat. No. B085340
CAS RN: 15088-78-5
M. Wt: 302.4 g/mol
InChI Key: IXGZXXBJSZISOO-UHFFFAOYSA-N
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Description

Phenylacetyl disulfide (PADS) is a sulfur-containing compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a faint, characteristic odor. It is used for the synthesis of other compounds and as a reagent in various biochemical and physiological studies. PADS is also used in the synthesis of pharmaceuticals, as well as in the production of dyes, fragrances, and flavors.

Scientific Research Applications

  • Sulfhydryl Group Detection : A water-soluble aromatic disulfide has been synthesized for determining sulfhydryl groups in biological materials, indicating a potential use of phenylacetyl disulfide in detecting such groups (Ellman, 1959).

  • Nucleotide Sulfurization : Chiral analogues of this compound have been used in the sulfurization of dithymidine phosphite triesters, indicating its application in nucleotide chemistry (Mukhlall & Hersh, 2011).

  • Synthesis of Phosphorothioate RNA : Efficient synthesis of phosphorothioate RNA using this compound demonstrates its application in RNA technology (Ravikumar et al., 2006).

  • Oligonucleotide Synthesis : The use of this compound in the solid-phase synthesis of oligodeoxynucleoside phosphorothioates suggests its importance in oligonucleotide synthesis (Roelen et al., 2010).

  • Labeling of Phosphorothioate Oligonucleotides : this compound has been used in the synthesis of 34S-labeled phosphorothioate oligonucleotides, indicating its role in stable isotope labeling and mass spectrometry (Stulz et al., 2018).

  • Redox-Sensitive Biomaterials : In the field of biomaterials, aromatic disulfides like this compound can be used to engineer redox-sensitive materials and drug delivery systems (Wu et al., 2013).

  • Self-Healing Elastomers : Aromatic disulfide metathesis, involving compounds like this compound, has been used in the design of self-healing poly(urea–urethane) elastomers (Rekondo et al., 2014).

  • Enantioselective Sulfurization : The synthesis of chiral analogs of this compound suggests its potential use in enantioselective sulfurization, important in the synthesis of chiral phosphorothioates (Mukhlall et al., 2011).

  • Nucleic Acids Bioconjugation : Disulfide conjugation, potentially involving this compound, plays a crucial role in the structural studies of DNA and RNA and their interactions with other macromolecules (Stasinska et al., 2019).

  • Protein Folding Studies : Disulfide bond chemistry, possibly utilizing compounds like this compound, is important for studying protein folding, structure, and stability (Wedemeyer et al., 2000).

Mechanism of Action

Target of Action

Phenylacetyl disulfide (PADS) primarily targets nucleotide-phosphites in the pharmaceutical industry . It serves as a sulfurization reagent during the preparation of phosphates .

Mode of Action

PADS interacts with its targets through a process known as sulfurisation. The sulfurisation of nucleotide-phosphites to produce more biologically stable thiophosphates is often achieved using ‘aged’ solutions of PADS, which consist of a mixture of polysulfides that are more efficient sulfur transfer reagents .

The mechanism involves a nucleophilic attack of the phosphite on the PADS disulfide bond to reversibly generate a phosphonium intermediate. The rate-limiting breakdown of this intermediate occurs by a base catalysed elimination process .

Biochemical Pathways

PADS plays a crucial role in the synthesis of phosphorothioate oligonucleotides . This process involves the transformation of dietary phenylalanine into phenylacetic acid (PAA), which is critical in phenylacetylglutamine (PAGln) production .

Two distinct gut microbial pathways contribute to the production of PAGln, a metabolite linked to atherosclerotic cardiovascular disease (ASCVD). These pathways involve the enzymes phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC) .

Pharmacokinetics

It is known that both ‘fresh’ and ‘aged’ solutions of pads are capable of the sulfurisation of phosphites .

Result of Action

The result of PADS action is the production of more biologically stable thiophosphates from nucleotide-phosphites . This sulfurisation process is crucial in the synthesis of phosphorothioate oligonucleotides .

Action Environment

The action of PADS can be influenced by environmental factors such as the presence of a base and the age of the PADS solution. The rates of sulfurisation in acetonitrile are first order in sulfurising agent, phosphite, and a pyridine base . With ‘aged’ pads, the rate becomes independent of base at high concentrations .

Safety and Hazards

Phenylacetyl disulfide may cause an allergic skin reaction and is harmful if swallowed . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Phenylacetyl disulfide is often used in the pharmaceutical industry for the sulfurisation of nucleotide-phosphites to produce more biologically stable thiophosphates . This process is achieved using ‘aged’ solutions of PADS, which consist of a mixture of polysulfides that are more efficient sulfur transfer reagents . The growing market for therapeutic peptides and oligonucleotides draws attention towards their manufacture, aiming at efficient and sustainable productive processes .

properties

IUPAC Name

S-(2-phenylacetyl)sulfanyl 2-phenylethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S2/c17-15(11-13-7-3-1-4-8-13)19-20-16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGZXXBJSZISOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)SSC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15088-78-5
Record name Phenylacetylen disulfide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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